2-Amino-1-cyclopropylbenzimidazole
Overview
Description
“2-Amino-1-cyclopropylbenzimidazole” (CAS# 945021-19-2) is a research chemical with the molecular formula C10H11N3 . It has a molecular weight of 173.21 and its IUPAC name is 1-cyclopropylbenzimidazol-2-amine .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as “2-Amino-1-cyclopropylbenzimidazole”, can be accelerated by nucleophilic addition to protonated carboxylic acids . This process involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-cyclopropylbenzimidazole” includes a benzimidazole ring fused with a cyclopropyl group and an amino group . The Canonical SMILES representation is C1CC1N2C3=CC=CC=C3N=C2N .
Chemical Reactions Analysis
Benzimidazole derivatives, such as “2-Amino-1-cyclopropylbenzimidazole”, can undergo various chemical reactions. For instance, they can participate in accelerated microdroplet synthesis involving nucleophilic addition to protonated carboxylic acids . The intermediate arylamides formed in this process can dehydrate to give benzimidazoles in a subsequent thermally enhanced step .
Physical And Chemical Properties Analysis
“2-Amino-1-cyclopropylbenzimidazole” has a molecular weight of 173.21 and a molecular formula of C10H11N3 . Its boiling point is 385.1±25.0 ℃ (760 mmHg), and it has a density of 1.44±0.1 g/cm 3 (20 ℃, 760 mmHg) .
Scientific Research Applications
Biofilm Inhibition and Dispersion
2-Amino-1-cyclopropylbenzimidazole derivatives have been synthesized and evaluated for their ability to inhibit and disperse bacterial biofilms, particularly against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and Staphylococcus epidermidis. The mechanism of action for these compounds is zinc-dependent, suggesting a potential direct zinc-chelating mechanism for biofilm disruption (Rogers et al., 2009).
Immunizing Haptens for Pesticide Detection
2-Amino-1-cyclopropylbenzimidazole derivatives have been employed as immunizing haptens for the development of a polyclonal antibody capable of recognizing carbendazim and other benzimidazole-type fungicides. This approach enables the detection of these pesticides in environmental samples, showcasing the versatility of 2-amino-1-cyclopropylbenzimidazole derivatives in developing sensitive immunoassays (Zikos et al., 2015).
Topoisomerase I Inhibition and Cytotoxicity
The study of 2'-aryl-5-substituted-2,5'bi-1H-benzimidazole derivatives has revealed their potential as topoisomerase I poisons, showing significant cytotoxicity towards human lymphoblast cell lines. This highlights the therapeutic potential of 2-amino-1-cyclopropylbenzimidazole derivatives in cancer treatment by inhibiting topoisomerase I, a key enzyme in DNA replication (Kim et al., 1996).
Corrosion Inhibition
2-Amino-1-cyclopropylbenzimidazole and its derivatives exhibit significant potential as corrosion inhibitors, particularly for iron in hydrochloric acid solutions. Their effectiveness is attributed to the adsorption on the metal surface, following Langmuir adsorption isotherm, showcasing their application in extending the lifespan of metal structures and components (Khaled, 2003).
Synthesis of 2-Aminobenzimidazoles
Efficient methods for the synthesis of 2-aminobenzimidazoles through intramolecular C-N formation between an aryl halide and a guanidine moiety have been developed using either copper or palladium catalysis. These methods provide a straightforward approach to generating a broad range of 2-aminobenzimidazole compounds, important for pharmaceutical and material science research (Evindar & Batey, 2003).
Enzyme Inhibition for Neurodegenerative Diseases
Novel 2-aminobenzimidazole derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. Some derivatives exhibited selective inhibition towards BuChE, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease (Zhu et al., 2013).
Safety And Hazards
“2-Amino-1-cyclopropylbenzimidazole” is harmful if swallowed . It can cause skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for “2-Amino-1-cyclopropylbenzimidazole” are not mentioned in the search results, benzimidazole derivatives have been the subject of ongoing research due to their broad spectrum of bioactivities . The development of novel and potent benzimidazole-containing drugs continues to be an active and attractive topic in medicinal chemistry .
properties
IUPAC Name |
1-cyclopropylbenzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOYGOVZAALSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287835 | |
Record name | 1-Cyclopropyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-cyclopropylbenzimidazole | |
CAS RN |
945021-19-2 | |
Record name | 1-Cyclopropyl-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945021-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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